Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel
Description
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel is a nickel(II) complex featuring a dithiolene ligand with two distinct aromatic substituents: a 2-chlorophenyl group and a 3-methoxy-4-(2-methoxyethoxy)phenyl group. The ligand’s electron-withdrawing (chloro) and electron-donating (methoxy, methoxyethoxy) substituents create a polarized electronic environment, influencing the compound’s redox behavior, solubility, and crystallographic packing.
Properties
IUPAC Name |
(Z)-1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethene-1,2-dithiolate;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H19ClO3S2.Ni/c2*1-20-9-10-22-15-8-7-12(11-16(15)21-2)17(23)18(24)13-5-3-4-6-14(13)19;/h2*3-8,11,23-24H,9-10H2,1-2H3;/p-4/b2*18-17-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTPXTCVYMLRAX-PTZSQULPSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2Cl)[S-])[S-])OC.COCCOC1=C(C=C(C=C1)C(=C(C2=CC=CC=C2Cl)[S-])[S-])OC.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=C(C=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2Cl)/[S-])OC.COCCOC1=C(C=C(C=C1)/C(=C(/[S-])\C2=CC=CC=C2Cl)/[S-])OC.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34Cl2NiO6S4-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel typically involves the reaction of nickel salts with dithiolene ligands. One common method involves the use of nickel(II) chloride and the corresponding dithiolene ligand in a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the nickel center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the nickel center.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) species, while reduction could produce nickel(I) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
Scientific Research Applications
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel has several scientific research applications:
Chemistry: It is used as a model compound to study the electronic properties of nickel-dithiolene complexes.
Biology: Research is ongoing to explore its potential as a catalyst in biological systems.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound’s unique electronic properties make it a candidate for use in electronic devices and materials science.
Mechanism of Action
The mechanism by which Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S’]nickel exerts its effects involves coordination chemistry and electron transfer processes. The nickel center can undergo redox reactions, facilitating electron transfer in catalytic processes. The dithiolene ligands play a crucial role in stabilizing the nickel center and modulating its electronic properties.
Comparison with Similar Compounds
Comparison with Similar Nickel Dithiolene Complexes
Structural and Substituent Differences
A closely related compound, bis[1,2-bis(4-chlorophenyl)ethylene-1,2-dithiolato(1−)]nickel(II) (), shares the nickel-dithiolene core but differs in substituent positions and functional groups. Key distinctions include:
The methoxyethoxy group enhances polarity and solubility in polar solvents (e.g., 1,2-dichloroethane), whereas the symmetric 4-chlorophenyl groups in the analogue favor hydrophobic packing, as evidenced by its intense green columnar crystals .
Electronic and Redox Properties
Nickel dithiolenes are known for their tunable redox activity. The asymmetric substituents in the target compound likely create a polarized ligand framework, shifting the Ni center’s oxidation state stability compared to the symmetric bis(4-chlorophenyl) analogue. Methoxyethoxy groups may donate electron density via resonance, stabilizing reduced states of the complex. Such effects are critical in applications like conductive materials or catalysts, though experimental data for the target compound are lacking.
Methodological Considerations in Structural Analysis
Both compounds’ crystal structures were likely resolved using SHELX software (), a standard for small-molecule crystallography. The parallel packing observed in the bis(4-chlorophenyl) complex suggests strong π-π stacking, while the target compound’s bulkier substituents may disrupt such interactions, leading to looser packing or solvent inclusion.
Broader Context: Approaches to Comparing Compound Similarity
Studies comparing structurally related compounds often employ computational similarity metrics, such as the Tanimoto coefficient (), to quantify molecular overlap. For the target compound, a similarity index relative to the bis(4-chlorophenyl) analogue would highlight differences in functional group topology and electronic profiles. For example:
- Pharmacokinetic properties : The methoxyethoxy group may improve bioavailability compared to purely aromatic analogues, as seen in studies of quaternary ammonium compounds ().
- Biological activity : Substituent position (ortho vs. para) significantly impacts efficacy, as demonstrated in nitrothiophen-containing antimycobacterial agents ().
Biological Activity
Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel is a nickel complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Nickel center : The metal ion at the core.
- Dithiolato ligands : Two dithiolato groups that stabilize the nickel.
- Chlorophenyl and methoxy groups : These functional groups may influence the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClNiO₄S₂ |
| Molecular Weight | 409.08 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Research indicates that nickel complexes can exhibit various biological activities, including:
- Antioxidant Activity : Nickel complexes have been shown to scavenge free radicals, which may protect cells from oxidative stress.
- Enzyme Inhibition : They may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antimicrobial Properties : Some nickel complexes demonstrate antimicrobial activity against various pathogens.
Study 1: Antioxidant Activity
A study published in Journal of Inorganic Biochemistry investigated the antioxidant properties of similar nickel complexes. Results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells .
Study 2: Antimicrobial Effects
Another research article focused on the antimicrobial properties of nickel complexes. The compound exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Study 3: Enzyme Interaction
A recent study explored the interaction of nickel complexes with specific enzymes. The findings suggested that these compounds could inhibit key metabolic enzymes, impacting cellular metabolism and energy production .
Pharmacological Implications
Given its biological activities, this compound may have several pharmacological implications:
- Potential Therapeutic Applications : Due to its antioxidant and antimicrobial properties, this compound could be developed into therapeutic agents for diseases linked to oxidative stress and infections.
- Toxicological Considerations : As with many metal complexes, understanding the toxicity profile is crucial. Studies indicate that while some nickel complexes show promise, they may also exhibit cytotoxic effects at higher concentrations .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
